molecular formula C22H20ClN5O B4631721 7-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-8-methyl-2-(pyridin-2-yl)quinoline-4-carboxamide

7-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-8-methyl-2-(pyridin-2-yl)quinoline-4-carboxamide

Cat. No.: B4631721
M. Wt: 405.9 g/mol
InChI Key: UEVLWRZKZYYFTP-UHFFFAOYSA-N
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Description

7-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-8-methyl-2-(pyridin-2-yl)quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 7-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-8-methyl-2-(pyridin-2-yl)quinoline-4-carboxamide involves multiple steps. One common synthetic route includes the cyclization of ethylacetoacetate with appropriate reagents under controlled conditions . The reaction conditions typically involve the use of solvents like ethanol and catalysts such as hydrochloric acid to facilitate the reaction . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce corresponding amines .

Scientific Research Applications

7-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-8-methyl-2-(pyridin-2-yl)quinoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-8-methyl-2-(pyridin-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Properties

IUPAC Name

7-chloro-N-[(1,3-dimethylpyrazol-4-yl)methyl]-8-methyl-2-pyridin-2-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O/c1-13-18(23)8-7-16-17(22(29)25-11-15-12-28(3)27-14(15)2)10-20(26-21(13)16)19-6-4-5-9-24-19/h4-10,12H,11H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEVLWRZKZYYFTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2C(=O)NCC3=CN(N=C3C)C)C4=CC=CC=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-8-methyl-2-(pyridin-2-yl)quinoline-4-carboxamide
Reactant of Route 2
Reactant of Route 2
7-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-8-methyl-2-(pyridin-2-yl)quinoline-4-carboxamide
Reactant of Route 3
Reactant of Route 3
7-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-8-methyl-2-(pyridin-2-yl)quinoline-4-carboxamide
Reactant of Route 4
Reactant of Route 4
7-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-8-methyl-2-(pyridin-2-yl)quinoline-4-carboxamide
Reactant of Route 5
Reactant of Route 5
7-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-8-methyl-2-(pyridin-2-yl)quinoline-4-carboxamide
Reactant of Route 6
Reactant of Route 6
7-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-8-methyl-2-(pyridin-2-yl)quinoline-4-carboxamide

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